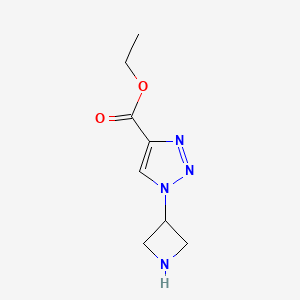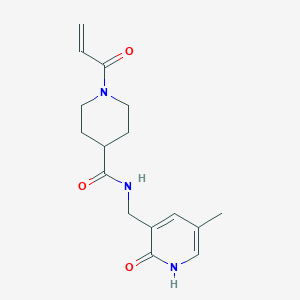![molecular formula C12H16Cl2N4O B13536359 N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride CAS No. 2825005-85-2](/img/structure/B13536359.png)
N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride is a chemical compound with the molecular formula C12H14N4O·2HCl. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes an aminomethyl group attached to a phenyl ring and a pyrazolyl group attached to an acetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
Attachment of the aminomethyl group:
Formation of the acetamide moiety: This involves the reaction of the pyrazole derivative with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Acylating agents: Acetyl chloride, acetic anhydride.
Major Products
Oxidation products: Oxidized derivatives of the pyrazole ring.
Reduction products: Reduced forms of the aminomethyl group.
Substitution products: Substituted derivatives at the aminomethyl group.
Applications De Recherche Scientifique
N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(aminomethyl)phenyl]-2-(1H-imidazol-1-yl)acetamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide: Similar structure but with a propanamide group instead of an acetamide group.
Uniqueness
N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and aminomethyl group make it a versatile compound for various research applications.
Propriétés
Numéro CAS |
2825005-85-2 |
|---|---|
Formule moléculaire |
C12H16Cl2N4O |
Poids moléculaire |
303.18 g/mol |
Nom IUPAC |
N-[3-(aminomethyl)phenyl]-2-pyrazol-1-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C12H14N4O.2ClH/c13-8-10-3-1-4-11(7-10)15-12(17)9-16-6-2-5-14-16;;/h1-7H,8-9,13H2,(H,15,17);2*1H |
Clé InChI |
XFAGFMQJTWLABW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)CN2C=CC=N2)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13536305.png)



![3-Methyl-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13536319.png)





![6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13536367.png)
